N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanylacetamide bridge linking a 2,4-dimethylphenyl group to a 3,5-dimethylphenyl-substituted pyrimidinone core. The presence of methyl substituents on both aromatic rings may enhance lipophilicity and influence metabolic stability compared to halogenated or methoxy-substituted analogs .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-6-19(17(4)10-14)25-21(28)13-31-24-26-20-7-8-30-22(20)23(29)27(24)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPNFMKVOXCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
Structure
The compound features a thieno[3,2-d]pyrimidine core substituted with a sulfanyl group and two dimethylphenyl groups. Its structural complexity may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that thienoquinolone derivatives can selectively inhibit cancer cell proliferation . Although specific data on N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is limited, its structural analogs have shown promise in targeting cancer pathways.
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors associated with tumor growth. For example, thienoquinolone derivatives have been shown to inhibit CDK5/p25 complexes implicated in neurodegenerative diseases and cancer progression . The inhibition of such pathways could be a potential mechanism for the anticancer effects of this compound.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of this compound. The following table summarizes findings from related studies:
| Study Reference | Compound Tested | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Fayad et al. | Thienoquinolone derivatives | 10 - 50 | Anticancer activity |
| Unknown | Various thienoquinolone derivatives | < 50 | CDK5/p25 inhibition |
Case Study 1: Anticancer Screening
In a study focused on screening a library of compounds for anticancer activity using multicellular spheroids, several thienoquinolone derivatives were identified as having significant inhibitory effects on tumor growth. While this compound was not specifically mentioned, its structural analogs showed promising results that warrant further investigation into its potential efficacy against various cancer types.
Case Study 2: Mechanistic Insights
Research has highlighted the role of CDK5 in various diseases including cancer and neurodegenerative disorders. Compounds that inhibit CDK5 activity could provide therapeutic benefits by preventing hyperphosphorylation of tau proteins and subsequent neurodegeneration. The potential for this compound to act similarly positions it as a candidate for further study in both oncology and neurology.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Methoxy Groups : Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl ) may increase polarity and hydrogen-bonding capacity, affecting receptor interactions.
- Spectral Shifts : NMR data for dichlorophenyl derivatives show distinct NH and ArH signals (δ 12.50 and 7.82–7.28), whereas methyl-substituted compounds (e.g., 13a ) exhibit upfield shifts for CH3 groups (δ 2.30).
Structural and Environmental Influences on NMR Profiles
Comparative NMR studies of rapamycin analogs (e.g., compounds 1 and 7 ) revealed that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shift changes. For the target compound, the 3,5-dimethylphenyl group may perturb the pyrimidinone core’s electronic environment, leading to unique shifts in regions analogous to "A" and "B" in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
